methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

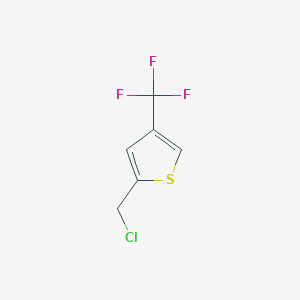

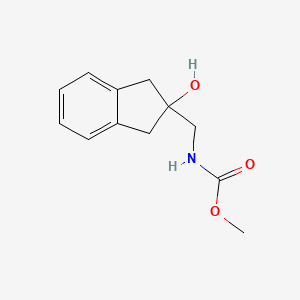

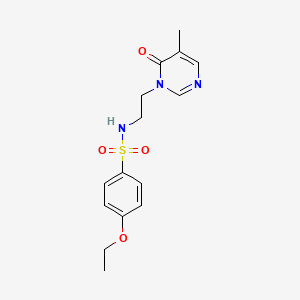

The compound “methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides, fungicides, and pharmaceuticals .

Molecular Structure Analysis

The compound contains a carbamate group (NHCOO) attached to a methyl group and a 2,3-dihydro-1H-inden-2-yl group. The 2,3-dihydro-1H-inden-2-yl group is a bicyclic structure that consists of a benzene ring fused to a cyclopentene .Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis, especially under acidic or alkaline conditions, to yield the corresponding alcohol and an amine or ammonia .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Derivatives

Methylcarbamate insecticides, including compounds structurally similar to methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate, undergo various metabolic processes such as hydrolysis, oxidation, dealkylation, and conjugation in biological systems. These processes lead to the formation of hydroxylated derivatives, N-hydroxymethyl derivatives, and other products. For instance, carbaryl, a known methylcarbamate, is hydroxylated to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl, and is hydrolyzed to 1-naphthol. These compounds are then conjugated, stored, or excreted (Knaak, 1971).

CO2 Capture and Carbamate Stability

Research on diamines and MEA (monoethanolamine) has shown that the addition of a hydroxyl group, like in this compound, can achieve a lower energy requirement for solvent regeneration, with decreased stability of the carbamate. This makes such compounds favorable for good stability in the regeneration process, addressing the problem of solvent loss in the application of diamines for CO2 capture (Wu, Liu, Gao, Yin, & Liang, 2019).

Degradation Processes in the Environment

Methylcarbamate insecticides like this compound are susceptible to hydrolysis in soil and water environments, forming respective phenols or oximes. This degradation process plays a crucial role in determining the environmental impact and persistence of these compounds (Knaak, 1971).

Medicinal Chemistry and Biological Activity

Compounds with structures similar to this compound have been studied for their antineoplastic and antifilarial properties. For instance, certain methyl and ethyl benzimidazole-2-carbamates showed significant growth inhibition in cell cultures and demonstrated potential as antifilarial agents. This indicates the therapeutic potential of structurally related carbamate compounds in medicinal chemistry (Ram, Wise, Wotring, McCall, & Townsend, 1992).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that indole derivatives are biologically active and have broad-spectrum activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known, though, that the synthesis of similar compounds can be influenced by environmental conditions .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-11(14)13-8-12(15)6-9-4-2-3-5-10(9)7-12/h2-5,15H,6-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGDTHMCOHAWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1(CC2=CC=CC=C2C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(3-methoxyphenyl)-4-methylpyrrolidin-1-yl]acetamide](/img/structure/B2995988.png)

![2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide](/img/structure/B2995990.png)

![Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride](/img/structure/B2995993.png)

![6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995996.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2995997.png)

![3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid](/img/structure/B2996002.png)

![Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate](/img/structure/B2996004.png)

![1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2996005.png)

![N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide](/img/structure/B2996007.png)